4-tert-Butyl-4'-iodobiphenyl melting point literature value
4-tert-Butyl-4'-iodobiphenyl melting point literature value
The following is an in-depth technical guide regarding the physical characterization and melting point determination of 4-tert-Butyl-4'-iodobiphenyl.
Executive Summary & Technical Context
4-tert-Butyl-4'-iodobiphenyl (CAS: 320339-03-5) is a critical halogenated biaryl building block, extensively utilized in the synthesis of organic semiconductors, liquid crystals, and pharmaceutical intermediates.[1][2][3][4][5] Its structural integrity is defined by the para-substituted tert-butyl group, which imparts solubility and steric bulk, and the iodine moiety, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
For researchers and drug development professionals, the melting point (MP) serves as the primary non-destructive indicator of purity. Deviations from the established literature value indicate the presence of regioisomers (e.g., ortho-iodinated byproducts) or unreacted starting materials (e.g., 4-tert-butylbiphenyl).
Physical Properties & Literature Values[4][5][6][7][8]
The melting point of 4-tert-Butyl-4'-iodobiphenyl is distinct from its structural analogs. It is imperative to distinguish this compound from 4-iodobiphenyl and 4,4'-di-tert-butylbiphenyl, as their melting ranges overlap with impure samples.
Data Summary Table
| Property | Value / Range | Source / Confidence |
| Melting Point | 148.0 – 151.0 °C | Primary Standard (TCI Chemicals) [1] |
| Appearance | White to almost white powder/crystal | Visual Inspection |
| Purity Standard | > 98.0% (GC) | Gas Chromatography |
| CAS Number | 320339-03-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₁₇I | - |
| Molecular Weight | 336.22 g/mol | - |
Comparative Analysis of Analogs
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4-Iodobiphenyl: MP 108–118 °C. A lower melting point indicates the absence of the tert-butyl group.
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4,4'-Di-tert-butylbiphenyl: MP 126–130 °C. A lower melting point compared to the target indicates over-alkylation or lack of halogenation.
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Target (4-tert-Butyl-4'-iodobiphenyl): MP 148–151 °C. The higher melting point reflects the increased molecular weight and polarizability introduced by the iodine atom combined with the symmetry of the para-substitution.
Synthesis & Causality: The Structural Logic
Mechanistic Insight
The synthesis of 4-tert-Butyl-4'-iodobiphenyl is typically achieved via the electrophilic aromatic iodination of 4-tert-butylbiphenyl.
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Regioselectivity: The tert-butyl group is a bulky, weakly activating para-director. However, the para position on the first ring is already occupied by the phenyl ring. Therefore, the electrophilic substitution occurs on the second phenyl ring.
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Directing Effects: The phenyl group is an ortho/para director. Due to steric hindrance from the ortho hydrogens and the bulky tert-butyl group on the adjacent ring, the iodine preferentially attacks the 4' (para) position of the unsubstituted ring.
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Impurity Profile: If reaction conditions are too aggressive (high temperature, excess iodine), poly-iodination may occur. If the tert-butyl group is cleaved (dealkylation), 4-iodobiphenyl is formed. Both impurities significantly depress the melting point.
Visualization: Synthesis Pathway
The following diagram illustrates the regioselective iodination pathway and potential side reactions.
Figure 1: Electrophilic aromatic substitution pathway showing the regioselective formation of 4-tert-Butyl-4'-iodobiphenyl.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: To validate the identity and purity of the synthesized 4-tert-Butyl-4'-iodobiphenyl.
Trustworthiness Check: This protocol includes a "Standard Addition" step to rule out depression by mixing.
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Sample Preparation:
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Dry the sample in a vacuum desiccator for >4 hours to remove residual solvent (solvent occlusion can depress MP by 2–5 °C).
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Pulverize a small amount (approx. 5 mg) into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.
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Loading:
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Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (or dropping it through a long glass tube).
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Ramp Rate Control:
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Insert the capillary into the melting point apparatus (e.g., Buchi or Stuart).
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Rapidly heat to 135 °C (10-15 °C below expected MP).
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Critical Step: Reduce heating rate to 1.0 °C/min . A fast ramp rate (>2 °C/min) will cause a thermal lag, resulting in an artificially high observed melting point range.
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Observation:
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Record
(first visible liquid droplet) and (complete liquefaction). -
Acceptance Criteria:
and .
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Self-Validation (Mixed MP):
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If the MP is ambiguous, mix the sample 1:1 with a known authentic standard of 4-tert-Butyl-4'-iodobiphenyl.
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If the MP of the mixture remains 148–151 °C, identity is confirmed. If it drops (e.g., to 130–140 °C), the sample is an impurity or a different compound.
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Protocol B: Synthesis (Iodination via Suzuki-Miyaura Precursor Route)
Note: While direct iodination is possible, high-purity applications often utilize cross-coupling logic to assemble the biaryl core if regioselectivity in direct iodination is poor in specific scale-up contexts.
Method: Direct Iodination of 4-tert-butylbiphenyl (Standard Lab Scale).
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Dissolution: Dissolve 4-tert-butylbiphenyl (1.0 eq) in acetic acid/H₂SO₄ mixture.
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Iodination: Add Iodine (0.5 eq) and Iodic Acid (HIO₃, 0.2 eq) as the oxidant. The oxidant regenerates
from HI, ensuring 100% atom economy for iodine. -
Heating: Heat to 60–70 °C for 4 hours. Monitor by TLC (Hexane eluent).
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Workup: Quench with aqueous sodium thiosulfate (to remove unreacted iodine). Extract with Dichloromethane.
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Purification: Recrystallize from Ethanol or Hexane.
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Note: Recrystallization is essential to remove the ortho-isomer. The para-isomer (target) packs better in the crystal lattice, leading to the high MP of 151 °C.
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Visualization: Characterization Workflow
The following diagram outlines the decision logic for validating the compound.
Figure 2: Quality control workflow for melting point validation.
References
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PubChem. (n.d.). Compound Summary: 4-tert-Butyl-4'-iodobiphenyl.[2][3][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 4-TERT-BUTYL-4'-CHLOROBENZOPHENONE | CAS#:67743-49-1 | Chemsrc [chemsrc.com]
- 2. 148209-54-5|1-(tert-Butyl)-3,5-diiodobenzene|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium fluoride | 7789-23-3 [chemicalbook.com]
- 6. addi.ehu.es [addi.ehu.es]
- 7. addi.ehu.es [addi.ehu.es]
